molecular formula C21H13BrN2O3 B2533357 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-84-6

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2533357
CAS No.: 899217-84-6
M. Wt: 421.25
InChI Key: BSKZMUIBLWJOER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of chromeno[2,3-d]pyrimidin-11-ones was achieved in three steps with microwave assistance . Another study reported the synthesis of new benzo[5,6]chromeno[2,3-d]pyrimidine derivatives by reacting 1H-benzo[f]chromenes with aliphatic and aromatic amines .

Scientific Research Applications

Synthesis Techniques

Synthetic strategies for derivatives of benzo[5,6]chromeno[2,3-d]pyrimidines include reactions under ambient conditions, showcasing the compound's role in the development of pharmaceuticals through catalyst-free, eco-friendly synthesis methods. For example, catalyst-free one-pot three-component synthesis techniques have been developed to create diversely substituted compounds, highlighting the efficiency and environmental friendliness of these methods (Brahmachari & Nayek, 2017).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal potentials of benzo[5,6]chromeno[2,3-d]pyrimidine derivatives. For instance, derivatives have shown potent antibacterial activities against both gram-positive and gram-negative bacterial species, indicating their potential as broad-spectrum antibiotics (Ameli et al., 2017). Additionally, novel synthesis methods have led to compounds with pronounced antitubercular and antimicrobial activities, suggesting their utility in treating resistant strains of tuberculosis and other bacterial infections (Kamdar et al., 2011).

Anticancer Properties

Research into the anticancer properties of benzo[5,6]chromeno[2,3-d]pyrimidine derivatives has uncovered compounds with significant inhibitory activity against colorectal cancer cell lines. This suggests their potential as therapeutic agents for cancer treatment, offering insights into new avenues for drug development (Choura et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one' involves the synthesis of the chromenopyrimidine core followed by the introduction of the bromine and hydroxyl groups at specific positions.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Hydroxybenzaldehyde", "Malonic acid", "Acetic anhydride", "Bromine", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydroxyphenyl)benzoic acid by reacting 2-aminobenzoic acid with 2-hydroxybenzaldehyde in ethanol with catalytic sodium hydroxide.", "Step 2: Synthesis of 2-(2-hydroxyphenyl)benzopyran-4-one by reacting 2-(2-hydroxyphenyl)benzoic acid with malonic acid in acetic anhydride with catalytic sodium acetate.", "Step 3: Synthesis of 9-(2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one by reacting 2-(2-hydroxyphenyl)benzopyran-4-one with 2-aminopyrimidine in ethanol with catalytic sodium hydroxide.", "Step 4: Synthesis of 9-(5-bromo-2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one by reacting 9-(2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one with bromine in acetone.", "Step 5: Synthesis of 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one by reacting 9-(5-bromo-2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one with sodium hydroxide in ethanol." ] }

CAS No.

899217-84-6

Molecular Formula

C21H13BrN2O3

Molecular Weight

421.25

IUPAC Name

14-(5-bromo-2-hydroxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C21H13BrN2O3/c22-12-6-7-17(25)15(9-12)19-23-20(26)16-10-14-13-4-2-1-3-11(13)5-8-18(14)27-21(16)24-19/h1-9,25H,10H2,(H,23,24,26)

InChI Key

BSKZMUIBLWJOER-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=O)NC(=N4)C5=C(C=CC(=C5)Br)O

solubility

not available

Origin of Product

United States

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